molecular formula C7H2Cl2F4 B1407807 2,5-Dichloro-3-fluorobenzotrifluoride CAS No. 1803820-73-6

2,5-Dichloro-3-fluorobenzotrifluoride

Cat. No.: B1407807
CAS No.: 1803820-73-6
M. Wt: 232.99 g/mol
InChI Key: JNLOLKJUCPCKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-3-fluorobenzotrifluoride is an organic compound with the molecular formula C7H3Cl2F3. It is a colorless to almost colorless clear liquid at room temperature. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichloro-3-fluorobenzotrifluoride can be synthesized from benzotrifluoride through a series of chlorination and fluorination reactions. The process typically involves the use of chlorine and fluorine reagents under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine and fluorine atoms .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination and fluorination processes. These processes are carried out in specialized reactors designed to handle the reactive nature of chlorine and fluorine gases. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3-fluorobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotrifluoride derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds .

Scientific Research Applications

2,5-Dichloro-3-fluorobenzotrifluoride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-fluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms (chlorine and fluorine) play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can lead to changes in the structure and function of target proteins, enzymes, and receptors, ultimately affecting cellular processes and pathways .

Comparison with Similar Compounds

  • 2,5-Dichlorobenzotrifluoride
  • 2,3-Dichlorobenzotrifluoride
  • 1,4-Dichlorobenzotrifluoride

Comparison: 2,5-Dichloro-3-fluorobenzotrifluoride is unique due to the presence of both chlorine and fluorine atoms on the benzotrifluoride ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds that may only contain chlorine or fluorine atoms .

Properties

IUPAC Name

2,5-dichloro-1-fluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F4/c8-3-1-4(7(11,12)13)6(9)5(10)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLOLKJUCPCKIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-3-fluorobenzotrifluoride
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-3-fluorobenzotrifluoride
Reactant of Route 3
Reactant of Route 3
2,5-Dichloro-3-fluorobenzotrifluoride
Reactant of Route 4
2,5-Dichloro-3-fluorobenzotrifluoride
Reactant of Route 5
2,5-Dichloro-3-fluorobenzotrifluoride
Reactant of Route 6
Reactant of Route 6
2,5-Dichloro-3-fluorobenzotrifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.